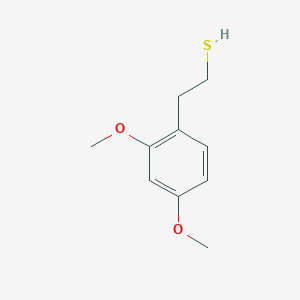
2-(2,4-Dimethoxyphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group attached to an ethanethiol chain, which is further connected to a 2,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)ethanethiol typically involves the reaction of 2,4-dimethoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Reaction with Thiourea: 2,4-Dimethoxybenzyl chloride is reacted with thiourea in the presence of a solvent like ethanol.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)
Biological Activity
2-(2,4-Dimethoxyphenyl)ethanethiol is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its activity.
- Molecular Formula : C10H14O2S
- Molecular Weight : 198.29 g/mol
- CAS Number : 3-(2-Chloro-6-fluorophenyl)propane-1-thiol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways related to inflammation and cell survival.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 12.5 |
| ABTS Radical Scavenging | 10.0 |
Enzyme Inhibition
Research focused on the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15.0 |
| COX-2 | 18.5 |
| LOX | 20.0 |
Study on Anti-inflammatory Effects
In a controlled study involving animal models, the administration of this compound demonstrated a significant reduction in inflammation markers. The study measured cytokine levels before and after treatment.
- Cytokines Measured : TNF-α, IL-6
- Results :
- TNF-α levels decreased by 40%
- IL-6 levels decreased by 35%
Neuroprotective Effects
Another research effort investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death.
- Cell Line Used : SH-SY5Y (human neuroblastoma cells)
- Findings :
- Pre-treatment with the compound reduced cell death by approximately 50% under oxidative stress conditions.
- Increased levels of neuroprotective factors such as BDNF were observed.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-4-3-8(5-6-13)10(7-9)12-2/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMJVHFRQUHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCS)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














